molecular formula C19H19NO4 B14708979 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- CAS No. 17862-45-2

9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-

Cat. No.: B14708979
CAS No.: 17862-45-2
M. Wt: 325.4 g/mol
InChI Key: AKBOBQFYCLHMTP-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-: is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- typically involves the reaction of appropriate xanthone derivatives with morpholine and methoxy substituents under controlled conditions. The process may include steps such as nucleophilic substitution, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- is unique due to its specific morpholinylmethyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

17862-45-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-methoxy-4-(morpholin-4-ylmethyl)xanthen-9-one

InChI

InChI=1S/C19H19NO4/c1-22-16-7-6-14-18(21)13-4-2-3-5-17(13)24-19(14)15(16)12-20-8-10-23-11-9-20/h2-7H,8-12H2,1H3

InChI Key

AKBOBQFYCLHMTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4

Origin of Product

United States

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